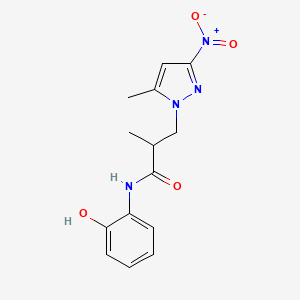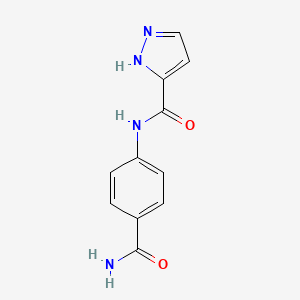![molecular formula C21H17N5O4 B10958248 N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958248.png)
N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with an appropriate amine or amide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, using appropriate reagents like halogens or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving pyrazolo[1,5-a]pyrimidine derivatives.
Chemical Biology: The compound can be utilized in chemical biology to investigate the effects of structural modifications on biological activity.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide would depend on its specific target. Generally, compounds of this class can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, phosphatases, or other proteins involved in signaling pathways. The interaction typically involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-methylphenyl)-3-nitro-beta-oxobenzenepropionamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties or binding affinities, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H17N5O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H17N5O4/c1-13-6-7-19(30-2)17(10-13)24-21(27)16-12-23-25-18(8-9-22-20(16)25)14-4-3-5-15(11-14)26(28)29/h3-12H,1-2H3,(H,24,27) |
InChI Key |
FDKLMDORFCLHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10958165.png)
![N-(2-butylphenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958168.png)
![1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}](/img/structure/B10958171.png)
![methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B10958178.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958188.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone](/img/structure/B10958193.png)

![4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10958217.png)
![3,6-dicyclopropyl-1-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958222.png)
![5-{[3-(Ethoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10958239.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958240.png)
![2-{[4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B10958244.png)

![N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958252.png)
